

O-Benzyl-L-tyrosine toluene-p-sulphonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *O-Benzyl-L-tyrosine toluene-p-sulphonate*

Cat. No.: *B554931*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-tyrosine toluene-p-sulphonate is a pivotal derivative of the amino acid L-tyrosine, widely employed in the fields of peptide synthesis and medicinal chemistry. The strategic protection of the phenolic hydroxyl group of tyrosine as a benzyl ether and the formation of a tosylate salt of the amino acid ester are crucial modifications that facilitate its use as a building block in the synthesis of complex peptides and pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of **O-Benzyl-L-tyrosine toluene-p-sulphonate**.

Discovery and History

The development of **O-Benzyl-L-tyrosine toluene-p-sulphonate** is intrinsically linked to the advancements in peptide chemistry, particularly the need for effective protecting group strategies. The foundational esterification method, which forms the basis for the synthesis of the benzyl ester of tyrosine, was first described by Emil Fischer and Arthur Speier in 1895.^[1] This reaction, now known as the Fischer-Speier esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.^[1]

The concept of using protecting groups to temporarily mask reactive functional groups during chemical synthesis was pioneered by chemists like Emil Fischer in the early 20th century.[2] The specific application of a benzyl group to protect the hydroxyl function of tyrosine and the use of p-toluenesulfonic acid to form a stable, crystalline salt of the amino acid ester evolved with the increasing complexity of synthetic peptides. These strategies were refined to improve yields, prevent side reactions, and facilitate the purification of intermediates in peptide synthesis. The tosylate salt form offers advantages in terms of handling, stability, and solubility.

Physicochemical Properties

The physicochemical properties of O-Benzyl-L-tyrosine and its toluene-p-sulphonate salt are critical for their application in synthesis and drug development.

Table 1: Physicochemical Properties of O-Benzyl-L-tyrosine

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[3][4]
Molecular Weight	271.31 g/mol	[3][4]
Appearance	White to off-white powder	[5]
Melting Point	218 - 236 °C	[5]
Optical Rotation	[α] _{20/D} = -9.5 ± 1.5° (c=1 in 80% AcOH)	[5]
CAS Number	16652-64-5	[3][5]

Table 2: Physicochemical Properties of O-Benzyl-L-tyrosine toluene-p-sulphonate

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₂₅ NO ₆ S	[6]
Molecular Weight	443.51 g/mol	[7]
Appearance	White crystalline powder	[8]
CAS Number	53587-11-4	[6][9]

Experimental Protocols

The synthesis of **O-Benzyl-L-tyrosine toluene-p-sulphonate** is typically achieved through a multi-step process involving the protection of the phenolic hydroxyl group of L-tyrosine, followed by esterification of the carboxylic acid and formation of the tosylate salt.

Synthesis of O-Benzyl-L-tyrosine

One common method for the benzylation of the hydroxyl group of L-tyrosine involves the use of benzyl bromide in the presence of a base.

Protocol 1: Synthesis of O-Benzyl-L-tyrosine

- **Dissolution:** Dissolve L-tyrosine in an aqueous solution of sodium hydroxide.
- **Reaction:** Add benzyl bromide to the solution.
- **Heating and Stirring:** Heat the reaction mixture and stir for several hours to ensure complete reaction.
- **Isolation:** Cool the reaction mixture and adjust the pH to precipitate the O-Benzyl-L-tyrosine.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system.

Synthesis of O-Benzyl-L-tyrosine toluene-p-sulphonate via Fischer-Speier Esterification

The esterification of O-Benzyl-L-tyrosine with benzyl alcohol in the presence of p-toluenesulfonic acid yields the desired product.

Protocol 2: Fischer-Speier Esterification

- **Reactant Mixture:** Suspend O-Benzyl-L-tyrosine in a mixture of benzyl alcohol and a suitable solvent (e.g., toluene).
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid monohydrate.

- **Azeotropic Removal of Water:** Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
- **Crystallization:** Upon completion of the reaction (monitored by TLC or HPLC), cool the reaction mixture to induce crystallization of the **O-Benzyl-L-tyrosine toluene-p-sulphonate** salt.
- **Isolation and Drying:** Collect the crystalline product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.^[10]

Applications in Peptide Synthesis

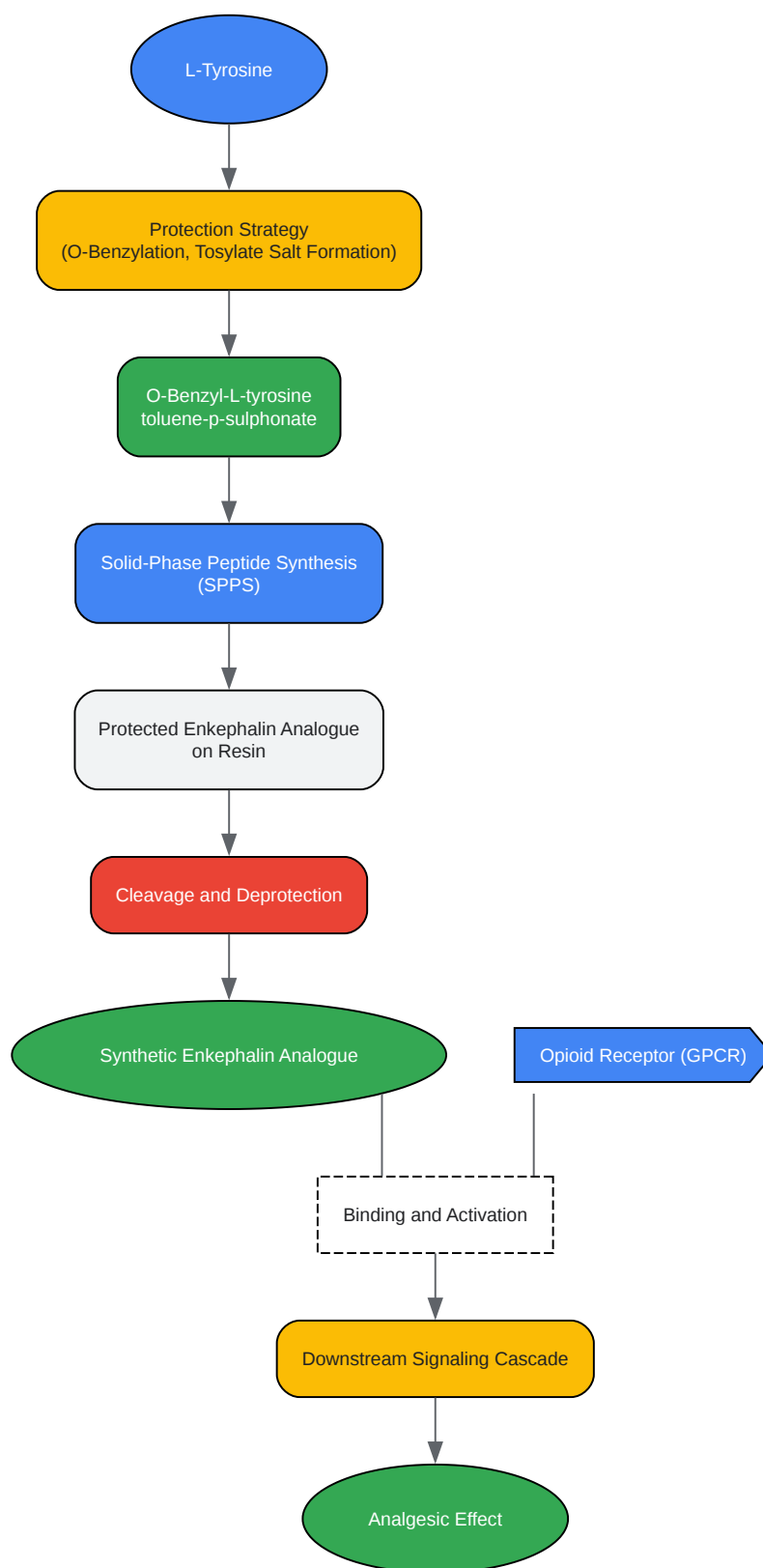
O-Benzyl-L-tyrosine toluene-p-sulphonate is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the preparation of peptides and small proteins. The benzyl group serves as a semi-permanent protecting group for the tyrosine side chain, preventing unwanted side reactions during peptide chain elongation.^[11]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled sequentially while being anchored to an insoluble polymer support. The use of **O-Benzyl-L-tyrosine toluene-p-sulphonate** is particularly prominent in the Boc (tert-butyloxycarbonyl) SPPS strategy.

The general workflow for incorporating an O-Benzyl-L-tyrosine residue into a peptide chain using SPPS is depicted below.





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